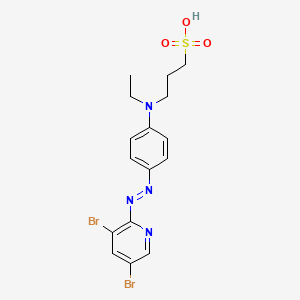

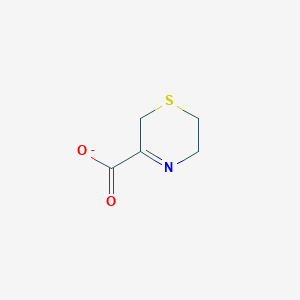

![molecular formula C22H20O10 B1257567 (2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one](/img/structure/B1257567.png)

(2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one is a class of bacteriocins synthesized by lactic acid bacteria, specifically Enterococcus species. These compounds are polyketide antibiotics effective against various foodborne pathogens, including Listeria monocytogenes and Bacillus species . This compound has a caged, tricyclic, nonaromatic core and is known for its proteolytic degradability in the gastrointestinal tract, making it useful for controlling foodborne pathogens via human consumption .

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of enterocin involves a biomimetic reaction cascade. The key step is a late-stage biomimetic reaction involving two intramolecular aldol reactions, which establish four of the seven stereogenic centers . The pivotal precursor for this cascade reaction is assembled from three readily available building blocks, with a chiral dithioacetal representing the core fragment .

Industrial Production Methods: Industrial production of enterocin typically involves fermentation processes using Enterococcus species. The initial purification process includes ammonium sulfate precipitation, acetone precipitation, and ethanol extraction with macroporous resins . Advanced purification techniques such as cation-exchange chromatography and gel-filtration are also employed .

化学反応の分析

Types of Reactions: (2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s highly oxygenated polyketide structure allows for multiple functional group transformations .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often employ reagents like thionyl chloride and phosphorus tribromide.

Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of enterocin, which can exhibit different biological activities .

科学的研究の応用

(2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying polyketide biosynthesis and biomimetic synthesis pathways.

Biology: Investigated for its role in microbial ecology and as a natural antimicrobial agent.

Industry: Utilized in food preservation to inhibit the growth of foodborne pathogens and extend shelf life.

作用機序

(2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one exerts its effects primarily by disrupting the cell membrane of target bacteria. It acts by inhibiting the synthesis of cell membrane components or by forming pores in the membrane, leading to cell lysis . The compound is more effective against Gram-positive bacteria due to their simpler cell wall structure .

類似化合物との比較

Nisin: Another bacteriocin produced by Lactococcus lactis, effective against a broad range of Gram-positive bacteria.

Pediocin: Produced by Pediococcus species, known for its strong activity against Listeria monocytogenes.

Lactacin F: Produced by Lactobacillus johnsonii, effective against various lactic acid bacteria.

Uniqueness of (2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one: this compound is unique due to its caged, tricyclic structure and its specific activity against certain foodborne pathogens. Unlike nisin and pediocin, enterocin has a broader spectrum of activity and is more effective in complex food matrices .

特性

分子式 |

C22H20O10 |

|---|---|

分子量 |

444.4 g/mol |

IUPAC名 |

(2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one |

InChI |

InChI=1S/C22H20O10/c1-30-11-7-12(31-14(23)8-11)16-20(27)9-13-18(25)21(16,28)17(22(20,29)19(26)32-13)15(24)10-5-3-2-4-6-10/h2-8,13,16-18,25,27-29H,9H2,1H3/t13?,16?,17-,18?,20?,21?,22+/m0/s1 |

InChIキー |

CTBBEXWJRAPJIZ-QECDAJHSSA-N |

異性体SMILES |

COC1=CC(=O)OC(=C1)C2C3(CC4C(C2([C@@H]([C@]3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |

正規SMILES |

COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |

同義語 |

enterocin vulgamycin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

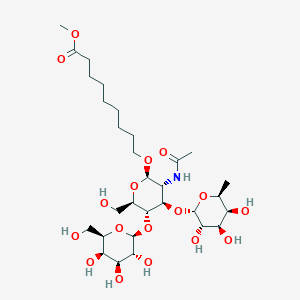

![(8S,9S,13S,14S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-sulfonic acid](/img/structure/B1257484.png)

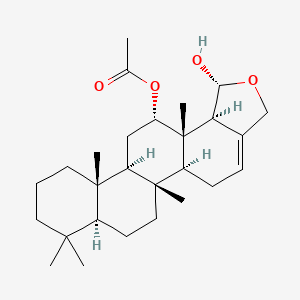

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1Z)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide;hydrochloride](/img/structure/B1257488.png)

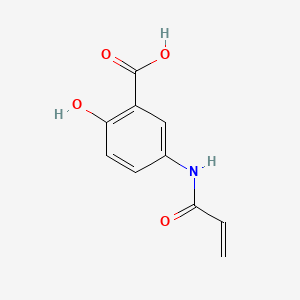

![2-[Piperidinoethoxyphenyl]-3-[4-hydroxyphenyl]-2h-benzo(b)pyran](/img/structure/B1257494.png)

![(2-Phenylcyclopropyl)-[2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methanone](/img/structure/B1257496.png)

![4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-[3-(methylthio)phenyl]butanamide](/img/structure/B1257498.png)

![1-S-[(1Z)-N-(sulfonatooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257504.png)